

Spectroscopic Profile of 3-Chloro-6-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-6-methyl-1H-indazole

Cat. No.: B1358313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloro-6-methyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comparative analysis based on structurally related indazole derivatives. The presented data serves as a valuable resource for the characterization and identification of **3-Chloro-6-methyl-1H-indazole** and similar compounds.

Comparative Spectroscopic Data

To facilitate the analysis and prediction of the spectroscopic features of **3-Chloro-6-methyl-1H-indazole**, the following tables summarize the ^1H NMR, ^{13}C NMR, IR, and MS data for a selection of substituted indazoles.

^1H NMR Data of Substituted Indazoles

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3-Chloro-6-nitro-1H-indazole	DMSO-d ₆	14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H) [1]
5-Chloro-3-phenyl-1H-indazole	CDCl ₃	11.55 (br, 1H, NH), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) [2]
6-Chloro-3-methyl-1H-indole	CDCl ₃	7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) [3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl ₃	12.09 (br, 1H, NH), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) [2]

¹³C NMR Data of Substituted Indazoles

Compound	Solvent	Chemical Shifts (δ , ppm)
5-Chloro-3-phenyl-1H-indazole	CDCl ₃	145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[2]
6-Chloro-3-methyl-1H-indole	CDCl ₃	136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl ₃	146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)[2]

IR Spectroscopic Data of Substituted Indazoles

Compound	Sample Prep.	Characteristic Absorption Bands (cm ⁻¹)
3-Phenyl-6-(trifluoromethyl)-1H-indazole	Film	1340, 1238, 1169, 1124, 1055[2]
Ethyl 3-phenyl-1H-indazole-6-carboxylate	Film	1714, 1313, 1221, 743, 697[2]
1H-Indazole hydrochloride	KBr Disc	Not specified in detail[4]

Mass Spectrometry Data of Substituted Indazoles

Compound	Ionization	m/z (Relative Intensity)
3-Chloro-6-nitro-1H-indazole	DCI/NH ₃	197 [M+H] ⁺ [1]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	EI	262 (M ⁺ , 100), 243 (6), 235 (8), 77 (17), 51 (8) [2]
Ethyl 3-phenyl-1H-indazole-6-carboxylate	EI	266 (M ⁺ , 100), 238 (34), 221 (48), 193 (16), 166 (11) [2]

Predicted Spectroscopic Data for 3-Chloro-6-methyl-1H-indazole

Based on the analysis of the spectroscopic data of the related compounds, the following are the predicted spectral characteristics for **3-Chloro-6-methyl-1H-indazole** (Molecular Formula: C₈H₇ClN₂, Molecular Weight: 166.61 g/mol).

- ¹H NMR (predicted): The spectrum is expected to show a singlet for the methyl group protons around 2.3-2.5 ppm. The aromatic region should display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and methyl substituents. A broad singlet corresponding to the N-H proton is anticipated at a downfield chemical shift, likely above 10 ppm.
- ¹³C NMR (predicted): The spectrum will likely exhibit eight distinct signals. The methyl carbon should appear at approximately 15-20 ppm. The aromatic and heterocyclic carbons will resonate in the range of 110-150 ppm.
- IR (predicted): The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A C-Cl stretching band might be observed in the fingerprint region.
- MS (predicted): In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 166. An isotopic peak [M+2]⁺ at m/z 168 with an intensity of approximately one-third of the molecular ion peak will be characteristic due to the presence of the chlorine atom.

Experimental Protocols

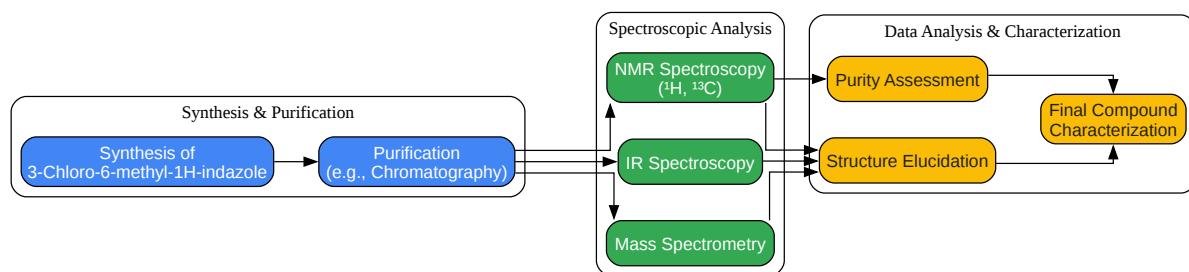
The following are generalized experimental protocols for acquiring spectroscopic data for indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- ^1H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is run to obtain singlets for each carbon. A larger number of scans is generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
- Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

- Data Acquisition: Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound like **3-Chloro-6-methyl-1H-indazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]
- 4. 1H-indazole hydrochloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-methyl-1H-indazole: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358313#spectroscopic-data-for-3-chloro-6-methyl-1h-indazole-nmr-ir-ms\]](https://www.benchchem.com/product/b1358313#spectroscopic-data-for-3-chloro-6-methyl-1h-indazole-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com